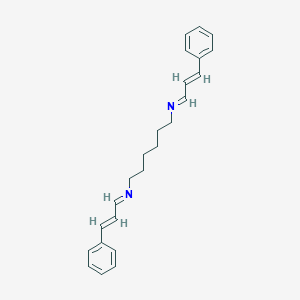

N,N'-Dicinnamylidene-1,6-hexanediamine

Description

Contextualizing Schiff Base Compounds Derived from Diamines

Schiff bases derived from diamines are a significant class of organic compounds that have garnered considerable attention in various fields of chemistry. These compounds are typically formed through the condensation of a primary diamine with an aldehyde or ketone. lookchem.com The resulting molecules possess two imine groups, making them versatile ligands capable of coordinating with a variety of metal ions.

The synthesis of these di-imine Schiff bases is generally straightforward, often involving refluxing the diamine and the carbonyl compound in an appropriate solvent. asianpubs.org The stability of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone and the diamine used. Aromatic aldehydes, particularly those with conjugated systems, tend to form more stable Schiff bases compared to their aliphatic counterparts. lookchem.com

Schiff bases derived from diamines are of particular interest due to their ability to act as chelating ligands. The nitrogen atoms of the imine groups can donate their lone pair of electrons to a metal center, forming stable coordination complexes. This has led to their extensive use in coordination chemistry, catalysis, and materials science.

Significance of N,N'-Dicinnamylidene-1,6-hexanediamine within Specialized Chemical Architectures

Within the broader family of Schiff bases, this compound holds significance due to its unique structural features and resulting applications. The presence of the cinnamaldehyde (B126680) moieties provides rigidity and electronic properties associated with the aromatic rings and conjugated double bonds, while the 1,6-hexanediamine (B7767898) linker imparts flexibility.

This combination of properties makes this compound a valuable component in polymer chemistry. It is utilized as a crosslinking agent, particularly in epoxy resins, where it contributes to the mechanical strength and durability of the final material. The imine groups can react with other functional groups in the polymer matrix, forming a stable, cross-linked network. It also finds application as a vulcanizing agent for various elastomers. nih.gov

Furthermore, the conjugated system of the cinnamylidene groups suggests potential for interesting electronic and optical properties, although this area remains less explored in publicly available research compared to other Schiff bases. The ability of the imine nitrogens to coordinate with metal ions also opens up possibilities for the design of novel coordination polymers and metal-organic frameworks with specific catalytic or material properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂ |

| Molecular Weight | 344.49 g/mol |

| CAS Number | 140-73-8 |

| Appearance | Fine yellow powder |

| Melting Point | 80-100 °C |

| Boiling Point | 530.5 °C at 760 mmHg |

| Density | 0.92 g/cm³ |

Detailed Research Findings

Detailed scholarly research focusing exclusively on the synthesis, characterization, and application of this compound is not extensively available in the public domain. However, general principles of Schiff base chemistry and data from chemical suppliers provide a foundational understanding of the compound.

The synthesis of this compound is a classic example of Schiff base formation, involving the nucleophilic addition of the primary amine groups of 1,6-hexanediamine to the carbonyl carbon of cinnamaldehyde, followed by the elimination of water. This reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base.

The applications of this compound in polymer science as a crosslinking and vulcanizing agent are its most documented roles. nih.gov The mechanism of action in these applications involves the reaction of the imine groups with the polymer chains, leading to a more robust and durable material.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-NCDJPSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-73-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for N,n Dicinnamylidene 1,6 Hexanediamine

Condensation Reactions Utilizing Cinnamaldehyde (B126680) and 1,6-Hexanediamine (B7767898)

The fundamental approach to synthesizing N,N'-Dicinnamylidene-1,6-hexanediamine involves the reaction between two molar equivalents of cinnamaldehyde with one molar equivalent of 1,6-hexanediamine. This reaction forms a bis-Schiff base, characterized by two imine (C=N) groups.

Overview of Reaction Conditions and Solvent Systems

The condensation reaction is typically carried out in a suitable solvent under reflux conditions. The choice of solvent is critical as it must dissolve the reactants and facilitate the removal of water, a byproduct of the reaction, to drive the equilibrium towards product formation.

Commonly employed solvent systems include lower alcohols such as ethanol and methanol. These solvents are effective at dissolving both the aldehydic and aminic reactants and are relatively easy to remove from the final product. The reaction is generally conducted at the boiling point of the chosen solvent to ensure a sufficient reaction rate.

While the reaction can proceed without a catalyst, the use of a catalytic amount of a weak acid, such as acetic acid, can accelerate the rate of imine formation. The acid protonates the carbonyl oxygen of cinnamaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine groups of 1,6-hexanediamine.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Typical Conditions |

| Reactants | Cinnamaldehyde, 1,6-Hexanediamine |

| Molar Ratio (Cinnamaldehyde:Diamine) | 2:1 |

| Solvent | Ethanol, Methanol |

| Temperature | Reflux (boiling point of the solvent) |

| Catalyst (optional) | Acetic Acid (catalytic amount) |

| Reaction Time | Several hours |

Strategies for Enhancing Reaction Yield and Product Purity

Maximizing the yield and ensuring the high purity of this compound are key objectives in its synthesis. Several strategies can be employed to achieve this, focusing on both the reaction execution and the subsequent purification process.

One critical factor is the precise control of the stoichiometry of the reactants. A 2:1 molar ratio of cinnamaldehyde to 1,6-hexanediamine is theoretically required. However, a slight excess of the more volatile reactant, cinnamaldehyde, can sometimes be used to ensure the complete conversion of the diamine.

The removal of water as it is formed is a crucial step to drive the reversible condensation reaction to completion. This can be achieved through techniques such as azeotropic distillation, where a solvent that forms an azeotrope with water is used, and the azeotrope is continuously removed from the reaction mixture.

Purification of the crude product is essential to remove unreacted starting materials and any side products. The most common and effective method for purifying this compound is recrystallization. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form, leaving impurities dissolved in the solvent. The choice of recrystallization solvent is critical and is often an alcohol like ethanol.

Table 2: Strategies for Optimization of Yield and Purity

| Strategy | Description |

| Stoichiometric Control | Precise measurement of reactants to ensure a 2:1 molar ratio of cinnamaldehyde to 1,6-hexanediamine. |

| Water Removal | Techniques like azeotropic distillation to shift the reaction equilibrium towards the product side. |

| Catalyst Optimization | Use of a minimal yet effective amount of an acid catalyst to enhance reaction rate without promoting side reactions. |

| Recrystallization | A primary purification method involving dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling to remove impurities. |

| Washing | Washing the filtered product with a cold solvent to remove residual impurities. |

Considerations for Scalable Production and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several important considerations that impact the efficiency, cost-effectiveness, and safety of the process.

Process Optimization: On an industrial scale, the reaction conditions are meticulously optimized to maximize throughput and minimize costs. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading. The use of batch reactors is common for this type of synthesis.

Heat Management: The condensation reaction is typically exothermic. On a large scale, efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions. The design of the reactor must incorporate adequate cooling systems.

Solvent Recovery and Recycling: Solvents represent a significant portion of the production cost and environmental impact. Therefore, efficient solvent recovery and recycling systems are essential in an industrial setting. This involves distillation and purification of the used solvent for subsequent batches.

Product Isolation and Drying: In industrial production, the final product is typically isolated through filtration. The efficiency of this step is important to minimize product loss. Subsequent drying of the filtered solid is necessary to remove residual solvent and moisture, and this is often carried out in industrial dryers under controlled conditions.

Automation and Process Control: Modern chemical plants often employ automation and process analytical technology (PAT) to monitor and control the synthesis in real-time. This can lead to improved consistency in product quality, higher yields, and enhanced safety.

Table 3: Key Considerations for Industrial Scale-Up

| Consideration | Description |

| Reactor Design | Selection of appropriate reactor size and material, with efficient heating, cooling, and agitation capabilities. |

| Heat Transfer | Managing the exothermic nature of the reaction to ensure temperature control and prevent thermal runaways. |

| Mass Transfer | Ensuring efficient mixing of reactants, especially in large-volume reactors, to maintain a consistent reaction rate. |

| Solvent Handling | Implementing robust systems for solvent storage, recovery, and recycling to reduce costs and environmental impact. |

| Solid Handling | Efficient filtration and drying equipment to handle large quantities of the solid product. |

| Safety Protocols | Implementing comprehensive safety measures to handle potentially flammable solvents and manage reaction exotherms. |

| Economic Viability | Optimizing the process to minimize raw material costs, energy consumption, and waste generation. |

Advanced Spectroscopic and Structural Characterization of N,n Dicinnamylidene 1,6 Hexanediamine

Application of High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Detailed experimental data from high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for N,N'-Dicinnamylidene-1,6-hexanediamine are not available in published research.

For Mass Spectrometry, while the theoretical exact mass can be calculated, experimental data detailing fragmentation patterns are not publicly documented.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂ | - |

| Average Mass | 344.50 g/mol | |

| Monoisotopic Mass | 344.225248902 Da | nih.gov |

Regarding NMR spectroscopy, no published studies were found that report the specific chemical shifts (¹H and ¹³C NMR) or coupling constants for this molecule. Therefore, a data table for NMR findings cannot be generated.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

A thorough search did not yield specific experimental Fourier-Transform Infrared (FTIR) or Raman spectroscopic data for this compound. While the analysis of similar Schiff bases derived from cinnamaldehyde (B126680) suggests the expected presence of characteristic vibrational bands—such as C=N (imine), C=C (alkene), and aromatic C-H stretches—specific peak frequencies (in cm⁻¹) and their assignments for this particular compound are not documented in available literature. Consequently, a data table for vibrational spectroscopy cannot be provided.

X-ray Diffraction Studies for Solid-State Structure and Conformation

There is no evidence in the surveyed scientific literature of X-ray diffraction studies having been performed on this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and specific conformational details such as bond lengths and angles is not available. A data table for crystallographic findings can therefore not be compiled.

Chemical Reactivity and Transformation Pathways of N,n Dicinnamylidene 1,6 Hexanediamine

Oxidative Transformations and Their Products

The cinnamylidene groups in N,N'-Dicinnamylidene-1,6-hexanediamine are susceptible to oxidative cleavage, particularly at the carbon-carbon and carbon-nitrogen double bonds. While specific studies on the oxidation of this exact molecule are not extensively detailed in the public domain, the oxidative behavior of its parent aldehyde, cinnamaldehyde (B126680), provides a strong predictive model for its transformation products. Common oxidizing agents such as potassium permanganate (B83412) or ozone are capable of cleaving the double bonds within the cinnamylidene structure.

Oxidative cleavage of the C=C bond in the cinnamylidene fragment is expected to yield benzaldehyde (B42025) and a dicarbonyl compound still attached to the hexanediamine (B8719201) backbone. Further oxidation of benzaldehyde can lead to the formation of benzoic acid. Alternatively, oxidation of the imine (C=N) bond could lead to the regeneration of cinnamaldehyde and the corresponding diamine, or further oxidized derivatives.

Epoxidation of the electron-rich C=C double bond is another plausible oxidative pathway, which would be followed by hydrolysis to yield the corresponding diol. The specific products formed are highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Table 1: Predicted Products of Oxidative Transformations

| Oxidizing Agent | Potential Reaction Pathway | Predicted Major Products |

| Ozone (O₃), followed by reductive workup | Ozonolysis of C=C bond | Benzaldehyde, N,N'-(hexane-1,6-diyl)bis(formamide) |

| Potassium Permanganate (KMnO₄) | Cleavage of C=C and C=N bonds | Benzoic acid, Adipic acid |

| Peroxy acids (e.g., m-CPBA) | Epoxidation of C=C bond | N,N'-(hexane-1,6-diyl)bis(1-(3-phenyloxiran-2-yl)methanimine) |

Reductive Modifications and Derivative Formation

The reduction of this compound primarily targets the imine (C=N) and the conjugated alkene (C=C) functionalities. The choice of reducing agent and reaction conditions can allow for selective reduction of one or both of these groups.

A common and effective method for the reduction of imines to their corresponding amines is the use of sodium borohydride (B1222165) (NaBH₄). niscpr.res.in This reagent is known to selectively reduce the C=N double bond in the presence of a C=C double bond, especially in alcoholic solvents. sci-hub.se The expected product from the NaBH₄ reduction of this compound would be N,N'-bis(3-phenylpropyl)-1,6-hexanediamine, where both imine groups are converted to secondary amines. This transformation results in a more flexible and saturated diamine derivative.

For the complete saturation of both the imine and the alkene functionalities, catalytic hydrogenation is typically employed. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, both the C=N and C=C bonds can be reduced. This would yield N,N'-bis(3-phenylpropyl)hexane-1,6-diamine. The selectivity between the reduction of the C=N and C=C bonds can sometimes be controlled by the choice of catalyst and reaction parameters.

Table 2: Products of Reductive Modifications

| Reducing Agent/Catalyst | Targeted Functional Group | Major Product |

| Sodium Borohydride (NaBH₄) | C=N (Imine) | N,N'-bis(3-phenylallyl)hexane-1,6-diamine |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | C=N and C=C | N,N'-bis(3-phenylpropyl)hexane-1,6-diamine |

Nucleophilic Substitution Reactivity of Cinnamylidene Moieties

The cinnamylidene moieties in this compound are electrophilic at two primary sites: the imine carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for two main types of nucleophilic attack: 1,2-addition (at the C=N bond) and 1,4-conjugate addition (Michael addition, at the C=C bond). The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions.

Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition, attacking the more polarized imine carbon. This would lead to the formation of an α-substituted amine after quenching.

Soft nucleophiles, such as enamines, organocuprates, and thiols, generally favor 1,4-conjugate addition. The attack occurs at the β-carbon, leading to the formation of an enamine intermediate which then tautomerizes to the more stable imine. Subsequent hydrolysis can convert the imine back to a carbonyl group, resulting in a β-functionalized aldehyde. The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The reactivity of the cinnamylidene moieties towards nucleophiles opens up a wide range of possibilities for the synthesis of complex, functionalized diamine derivatives.

Table 3: Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Favored Addition Pathway | Intermediate/Product Structure |

| Hard Nucleophiles (e.g., R-Li, R-MgBr) | 1,2-Addition | α-Substituted Amine |

| Soft Nucleophiles (e.g., Enolates, R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Imine/Aldehyde |

Mechanistic Investigations of Functional Roles in Advanced Materials Science

N,N'-Dicinnamylidene-1,6-hexanediamine as a Polymer Crosslinking Agent

This compound, a Schiff base compound derived from the condensation of cinnamaldehyde (B126680) and 1,6-hexanediamine (B7767898), serves as a potent crosslinking agent in the formulation of advanced polymer systems. Its unique molecular structure facilitates the formation of robust, three-dimensional networks, significantly enhancing the thermomechanical properties of materials such as epoxy resins. wikipedia.org

The crosslinking mechanism of this compound in epoxy resin systems is centered on the reactivity of its precursor amine groups, which are temporarily "blocked" in the form of imine bonds. While the imine nitrogen is less nucleophilic than a primary amine, the crucial step in the curing process involves the release of the highly reactive 1,6-hexanediamine.

Under typical epoxy curing conditions, which involve elevated temperatures and may include ambient moisture or catalysts, the Schiff base undergoes hydrolysis. This reaction cleaves the imine bonds (C=N) and regenerates the parent diamine, 1,6-hexanediamine, along with cinnamaldehyde.

The liberated 1,6-hexanediamine then acts as the primary crosslinking agent. Each of the two primary amine (-NH₂) groups on the 1,6-hexanediamine molecule contains two active hydrogen atoms. These hydrogens readily participate in a nucleophilic addition reaction with the epoxide rings of the epoxy resin monomers or prepolymers. This ring-opening reaction forms a stable covalent bond between the nitrogen atom of the amine and a carbon atom from the epoxy ring, creating a hydroxyl (-OH) group in the process. Since each 1,6-hexanediamine molecule can react with up to four epoxy groups, it functions as a tetra-functional crosslinker, enabling the formation of a dense and highly interconnected polymer network. google.comnasa.gov This controlled release of the active amine is characteristic of a latent curing agent, providing better control over the curing process.

The extent of crosslinking, or crosslink density, is a critical determinant of the final mechanical and chemical properties of an epoxy-based material. The use of this compound as a crosslinking agent allows for the formation of a well-defined network structure, which directly correlates with significant improvements in the material's performance. nasa.gov A higher crosslink density generally leads to a stiffer, more durable material with enhanced resistance to thermal and chemical degradation. nasa.gov

Studies have demonstrated that incorporating this compound into epoxy formulations leads to measurable enhancements in key material properties. The formation of stable covalent bonds between the polymer chains restricts their mobility, which increases the material's toughness and resistance to impact. Furthermore, the dense network structure makes it more difficult for solvents and other chemical agents to penetrate the material, thereby improving its chemical resistance. ontosight.ai

The following table summarizes the correlation between the crosslinking function of this compound and the resulting material enhancements.

| Property Improved | Benefit |

| Adhesion | Provides superior bonding to various substrates. |

| Toughness | Increases resistance to impact and fracture. |

| Chemical Resistance | Enhances durability against solvents and corrosive chemicals. |

| Elasticity & Durability | The cross-links between polymer chains enhance the material's elasticity and overall durability. |

Experimental data from swelling experiments have quantified the crosslink density achieved in systems using this agent at approximately 1.2 × 10⁻⁴ mol/cm³. This level of crosslinking is directly responsible for the observed improvements, leading to longer service life and reduced maintenance costs for epoxy coatings and composites used in harsh environments.

Role in Elastomer Vulcanization Processes

This compound is also a key component in the vulcanization of various specialty elastomers, particularly those that are reactive with amines. cymerchemicals.com It is recommended for use in fluoroelastomers, ethylene (B1197577) acrylate (B77674) copolymers, epichlorohydrins, and bromobutyl rubbers. cymerchemicals.com

In the vulcanization of fluoroelastomers, this compound functions as a "blocked" diamine curative. The vulcanization process is a multi-step chemical reaction initiated at elevated temperatures.

Activation: At vulcanization temperatures, the this compound molecule releases the active curing species, 1,6-hexanediamine.

Dehydrofluorination: In the presence of a base (often a metal oxide like magnesium oxide or calcium oxide included in the formulation), the fluoroelastomer polymer chain undergoes dehydrofluorination, creating double bonds along its backbone.

Crosslink Formation: The released 1,6-hexanediamine, a difunctional nucleophile, attacks these newly formed double bonds on adjacent polymer chains. This addition reaction forms the initial cross-links between the fluoroelastomer chains.

Maturation: Subsequent reactions, which can involve the elimination of additional hydrogen fluoride (B91410) and aromatization of the cross-link structure, lead to the formation of a stable, thermoset network.

Research has shown that while this compound can be used alone, its efficacy is dramatically improved when used in combination with other curing agents, such as para-phenylenediamine. google.com This combination results in a significantly faster curing velocity than when either agent is used individually, while also improving properties like compression set without sacrificing elasticity. google.com

| Curing Agent System | Curing Velocity | Resulting Properties |

| This compound (Alone) | Rather low. google.com | Difficult to decrease compression set without reducing elasticity. google.com |

| para-Phenylenediamine (Alone) | Very low; impractical. google.com | Difficult to decrease compression set; long curing times and potential for foaming. google.com |

| Combination of Both Agents | Extremely fast. google.com | Allows for decreased compression set while maintaining good elastic properties. google.com |

The preferred weight ratio of this compound to para-phenylenediamine is typically in the range of 30:70 to 95:5. google.com

One of the most critical properties of this compound in elastomer processing is its function as a delayed-action vulcanizing agent. Delayed action is essential for preventing "scorch," which is the premature vulcanization of the rubber compound during the mixing and processing stages. lusida.comgoogle.com

The mechanism for this delayed action is inherent in its Schiff base structure. At the lower temperatures associated with mixing and milling (typically below 120°C), the compound is stable and does not readily release the highly reactive 1,6-hexanediamine. google.com The bulky cinnamylidene groups effectively "protect" the reactive amine functionalities.

Only when the temperature is increased to the specified vulcanization temperature (e.g., above 140°C) does the molecule become sufficiently activated to decompose or hydrolyze, releasing the diamine in a controlled manner to initiate crosslinking. wrchem.com This thermal latency provides a crucial "scorch safety" window, allowing for homogeneous mixing of the compound with fillers, plasticizers, and other additives without initiating vulcanization. This behavior is analogous to other classes of delayed-action accelerators, such as sulfenamides, which are designed to become active only at curing temperatures. lusida.comspecialchem.com The controlled release ensures a consistent cure rate and predictable properties in the final vulcanized product.

Exploration of Biological Activities and Molecular Interactions

Assessment of Antibacterial Efficacy Against Multidrug-Resistant Organisms

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The exploration of novel antimicrobial agents is paramount, and Schiff bases derived from natural products like cinnamaldehyde (B126680) are a promising avenue of research. Preliminary investigations into the antibacterial properties of N,N'-Dicinnamylidene-1,6-hexanediamine have suggested its potential as an antimicrobial agent. However, specific data on its activity against clinically significant multidrug-resistant strains remains limited in peer-reviewed literature.

Mechanisms of Bacterial Growth Inhibition

While the precise mechanisms of bacterial growth inhibition for this compound are not yet fully elucidated in published studies, the broader class of Schiff bases and diamine compounds offer potential insights. Generally, the antimicrobial action of such compounds is attributed to their ability to interfere with bacterial cell integrity and function.

One proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the cinnamylidene moieties combined with the cationic potential of the diamine backbone could facilitate interaction with the negatively charged components of bacterial membranes. This interaction may lead to increased membrane permeability, depolarization, and the subsequent leakage of essential intracellular components, ultimately resulting in bacterial cell death. Further research is required to specifically confirm these mechanisms for this compound.

Disruption of Biofilm Formation as an Antimicrobial Strategy

Bacterial biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit or disrupt biofilm formation is a significant advantage in antimicrobial therapy.

Currently, there is a lack of specific published research detailing the effects of this compound on bacterial biofilm formation. However, the structural components of the molecule suggest a potential for such activity. Cinnamaldehyde, a precursor to this compound, has been shown to possess anti-biofilm properties. It is plausible that this compound may interfere with quorum sensing pathways, bacterial adhesion, or the synthesis of the extracellular polymeric substance (EPS) that forms the biofilm matrix. Dedicated studies are necessary to validate and quantify the anti-biofilm efficacy of this specific Schiff base.

In Vitro Cytotoxicity Studies on Cancer Cell Lines

In addition to its potential antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cell lines. The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research.

Due to the limited availability of specific data in the peer-reviewed scientific literature, data tables for antibacterial efficacy and in vitro cytotoxicity cannot be provided at this time.

Computational and Theoretical Chemistry Approaches for N,n Dicinnamylidene 1,6 Hexanediamine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N,N'-Dicinnamylidene-1,6-hexanediamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic absorption properties. nih.gov A small HOMO-LUMO gap suggests that a molecule will be more reactive and can be excited by lower energy light. nih.gov For a conjugated system like this compound, with its phenyl rings and imine bonds, DFT calculations can precisely model how the π-electron system influences these frontier orbitals.

Furthermore, quantum chemical methods can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP maps would likely show negative potential (red/yellow) around the nitrogen atoms of the imine groups, indicating their role as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents theoretical data that would be the target of quantum chemical calculations for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability; susceptibility to oxidation. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability; susceptibility to reduction. |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Correlates with chemical reactivity and electronic transition energy. nih.gov |

| Dipole Moment | 1.5 to 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.0 to 7.0 eV | The energy required to remove an electron; related to HOMO energy. |

| Electron Affinity | 1.0 to 2.0 eV | The energy released when an electron is added; related to LUMO energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com While specific QSAR studies focused on this compound are not prominent in the literature, the framework can be applied to predict its potential biological potency based on its structural features.

A QSAR model is developed by calculating a set of molecular descriptors for a group of structurally related molecules with known activities. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that relates the descriptors to the observed activity. chemmethod.comnih.gov

For this compound, relevant descriptors would fall into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., molecular weight, Kier & Hall connectivity indices).

Electronic descriptors: These relate to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: The octanol-water partition coefficient (LogP) is a key descriptor in this class, indicating how the compound distributes between fatty (nonpolar) and aqueous (polar) environments, which is crucial for predicting its behavior in biological systems. mdpi.com

Steric descriptors: These describe the three-dimensional size and shape of the molecule (e.g., molar refractivity, surface area).

By building a QSAR model using a database of compounds with similar structural motifs (e.g., other Schiff bases) and known biological activities (such as antimicrobial or anticancer), the model could predict the potential potency of this compound. This approach facilitates the screening of virtual compounds and helps prioritize molecules for synthesis and experimental testing. nih.gov

Table 2: Relevant Molecular Descriptors for QSAR Modeling This table outlines the types of descriptors that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Type | Example Descriptor | Information Provided |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Geometric | Molecular Surface Area | Three-dimensional size and shape. |

| Hydrophobic | LogP (Octanol/Water) | Lipophilicity and potential for membrane permeation. mdpi.com |

| Electronic | Molar Refractivity (MR) | Molar polarizability and volume of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules or materials. The molecule possesses a number of rotatable bonds, particularly within the central 1,6-hexanediamine (B7767898) linker, allowing it to adopt a wide range of shapes. lookchem.com

In an MD simulation, atoms are treated as classical particles, and their motions are governed by a force field—a set of equations that describes the potential energy of the system based on bond lengths, angles, torsions, and non-bonded interactions (van der Waals and electrostatic). By solving Newton's equations of motion, the simulation generates a trajectory that reveals how the molecule's conformation evolves over time.

This approach can be used to:

Analyze Conformational Preferences: Determine the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or interacting with a polymer).

Study Intermolecular Interactions: Simulate how this compound interacts with other molecules. For instance, its use as a cross-linking agent in polymers could be modeled to understand how it binds between polymer chains, providing insight into the strength and nature of these interactions at the atomic level.

Understand Solvation: By simulating the molecule in a solvent like water, one can analyze the structure of the solvation shell and calculate the free energy of solvation, which is important for understanding its solubility.

MD simulations provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations, offering crucial insights into the molecule's function in materials science and other applications. researchgate.net

Future Research Directions and Translational Opportunities for N,n Dicinnamylidene 1,6 Hexanediamine

Design and Synthesis of Novel Derivatives with Tunable Properties

The core structure of N,N'-Dicinnamylidene-1,6-hexanediamine is ripe for modification to create a library of derivatives with tailored functionalities. Future research should focus on systematic structural alterations to modulate its physicochemical and material properties.

Key areas for synthetic exploration include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the cinnamylidene units can significantly alter the electronic properties of the molecule. This could enhance its thermal stability, modify its UV-absorption characteristics, or influence its reactivity as a ligand or crosslinking agent.

Aliphatic Chain Modification: The length and nature of the diamine linker can be varied. Replacing the 1,6-hexanediamine (B7767898) backbone with shorter, longer, or more rigid linkers (e.g., cyclohexanediamine) could fine-tune the mechanical properties of polymers crosslinked with these derivatives, affecting flexibility and tensile strength.

Iminic Bond Hydrogenation: Reduction of the Schiff base (C=N) bonds would yield the corresponding secondary amine. This transformation would increase the flexibility of the molecule and alter its coordination chemistry and reactivity, opening avenues for its use as a chain extender in polyurethanes or as a modified epoxy curing agent.

The synthesis of these new derivatives will likely follow established condensation reaction protocols, but purification and characterization will be critical to confirming their structure and purity.

Table 1: Potential Derivatives and Their Target Properties

| Structural Modification | Precursors | Potential Property Enhancement |

|---|---|---|

| Hydroxylation of Phenyl Ring | 4-Hydroxycinnamaldehyde + 1,6-Hexanediamine | Increased antioxidant activity, improved adhesion in composites. |

| Nitration of Phenyl Ring | 4-Nitrocinnamaldehyde + 1,6-Hexanediamine | Altered electronic properties, potential for nonlinear optical materials. |

| Shortened Aliphatic Chain | Cinnamaldehyde (B126680) + 1,4-Butanediamine | Increased rigidity and thermal stability in resulting polymers. |

Integration into Nanomaterials and Advanced Functional Composites

The inherent properties of this compound, such as its conjugated system and crosslinking ability, make it a compelling candidate for the development of advanced materials.

Polymer Nanocomposites: Research into using the compound as a surface modifier or coupling agent for nanoparticles (e.g., silica, carbon nanotubes) within a polymer matrix is a promising direction. Its functional groups could form strong interfacial bonds between the filler and the polymer, leading to composites with superior mechanical strength, thermal stability, and barrier properties.

UV-Stabilizing Coatings: The conjugated aromatic system in the cinnamylidene groups suggests a potential for UV absorption. While currently unexplored, this characteristic could be harnessed by incorporating the molecule into coatings and films to protect underlying materials from photodegradation.

Epoxy Resin Systems: Beyond its current use as a crosslinking agent, future studies could explore its role in creating "smart" epoxy resins. For instance, derivatives with specific functionalities could be designed to respond to stimuli like pH or temperature, enabling applications in sensors or self-healing materials. The cross-linking action enhances the durability and mechanical properties of epoxy-based materials, which could be further optimized for performance in harsh environments.

Addressing Safety Parameters and Regulatory Compliance for Broader Applications

For this compound to achieve widespread commercial use, a comprehensive understanding of its safety profile and adherence to regulatory standards is non-negotiable. Future research must systematically address existing data gaps to facilitate its safe handling and deployment.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the compound is associated with several hazard statements. nih.govguidechem.com

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Classification |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 nih.govguidechem.com |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1A nih.gov |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 nih.govguidechem.com |

Future research should focus on:

Toxicological Studies: Conducting thorough in vitro and in vivo toxicological assessments to determine dose-response relationships and understand the mechanisms of irritation and sensitization.

Migration Studies: For applications in coatings or materials that may come into contact with food or skin, studies are needed to quantify the potential for the molecule to leach from the polymer matrix.

Regulatory Registration: Compiling a comprehensive data package for submission to regulatory bodies like the European Chemicals Agency (ECHA) under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the U.S. Environmental Protection Agency (EPA) is crucial for market access. cymerchemicals.comnih.gov Currently, its regulatory status can be ambiguous; for instance, in New Zealand, it is not approved as a standalone chemical but may be used as a component within a product covered by a group standard. nih.gov

Sustainable Synthetic Routes and Green Chemistry Principles in Production

The long-term viability of this compound will be significantly enhanced by the development of environmentally friendly production methods. The current synthesis relies on precursors derived from petrochemical feedstocks. chemicalbook.com

Future research should prioritize:

Bio-based Precursors: A key area of development is the production of the 1,6-hexanediamine (HMD) precursor from renewable resources. nih.gov Significant progress has been made in biocatalytic routes to produce HMD from feedstocks like L-lysine or adipic acid, which itself can be derived from glucose. chemicalbook.comnih.gov These enzymatic cascade reactions represent a major step towards a sustainable nylon industry and can be directly applied to the synthesis of this Schiff base. chemicalbook.combiorxiv.org

Greener Reaction Conditions: The conventional synthesis involves organic solvents and heating. Research into solvent-free reaction conditions or the use of greener solvents (e.g., water or bio-derived solvents) would reduce the environmental footprint of the manufacturing process.

Catalytic Efficiency: Exploring the use of heterogeneous catalysts that can be easily recovered and reused would improve the atom economy and reduce waste compared to traditional methods. For example, methods for synthesizing HMD from hexanedial using catalysts like ammonium (B1175870) sulfate (B86663) or porous titanium dioxide have been patented, indicating a move towards more efficient processes. google.com

By focusing on these research and development pillars, the scientific community can unlock the full potential of this compound, paving the way for a new generation of high-performance materials produced through safe and sustainable methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N'-Dicinnamylidene-1,6-hexanediamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between 1,6-hexanediamine and cinnamaldehyde. Key parameters include:

- Molar Ratio : A 1:2 molar ratio of diamine to cinnamaldehyde ensures complete imine formation.

- Solvent : Use ethanol or methanol under reflux (60–80°C) to facilitate reversible Schiff base formation.

- Catalyst : Acidic (e.g., acetic acid) or anhydrous conditions to drive the reaction to completion.

- Purification : Recrystallization from ethanol or column chromatography removes unreacted precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Key Techniques :

- ¹H/¹³C NMR : Confirm imine (-CH=N-) proton signals at δ 8.3–8.5 ppm and aromatic protons (cinnamyl groups) at δ 6.5–7.5 ppm.

- FTIR : Identify C=N stretching vibrations near 1640 cm⁻¹ and aromatic C=C bonds at 1500–1600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 348.5 (C₂₄H₂₈N₂) .

Q. What are the primary applications of this compound in polymer chemistry, particularly in crosslinking fluoropolymers?

- Applications :

- Fluoroelastomer Crosslinking : Acts as a diamine curative for FKM polymers (e.g., Viton®), enhancing thermal stability and mechanical properties like tensile strength and compression set resistance.

- Advantages : Lower scorch tendency compared to carbamate-based curatives, making it suitable for high-temperature processing .

Advanced Research Questions

Q. How does the structure of this compound influence its crosslinking efficiency and thermal stability in fluoroelastomer composites?

- Structural Insights :

- Conjugated Imine Groups : Enhance thermal stability by delocalizing electrons, reducing degradation at high temperatures.

- Steric Effects : Bulky cinnamylidene groups slow crosslinking kinetics but improve resistance to oxidative degradation.

- Data Table :

| Property | Value/Observation | Reference |

|---|---|---|

| Thermal Decomposition | Onset at ~300°C (TGA in N₂) | |

| Crosslink Density | 1.2 × 10⁻⁴ mol/cm³ (swelling experiments) |

Q. What experimental strategies can mitigate mold fouling when using this compound as a crosslinking agent in high-temperature processing?

- Strategies :

- Additive Optimization : Incorporate 0.5–1.0 phr magnesium oxide (MgO) to reduce acidic byproducts that contribute to fouling.

- Processing Adjustments : Lower mold temperature (<160°C) and use non-stick coatings (e.g., PTFE) on mold surfaces.

- Post-Curing : Anneal cured parts at 200°C for 1 hour to volatilize residual amines .

Q. How can dynamic covalent chemistry principles be applied to materials synthesized using this compound, and what are the implications for self-healing polymers?

- Dynamic Covalent Bonds :

- Reversible Imine Bonds : Enable self-healing via Schiff base exchange under mild acidic or aqueous conditions.

- Methodology : Incorporate 5–10% water or primary amines (e.g., hexylamine) as catalysts to accelerate bond rearrangement.

- Performance : Healing efficiency >80% after 24 hours at 60°C, demonstrated via tensile recovery tests .

Q. What are the challenges in reconciling discrepancies between computational predictions and experimental data regarding the reactivity of this compound in different solvent environments?

- Key Challenges :

- Solvent Polarity : Computational models often underestimate the stabilization of imine intermediates in polar aprotic solvents (e.g., DMF).

- Mitigation : Use hybrid QM/MM simulations with explicit solvent molecules to better model solvation effects.

- Case Study : Experimental reaction rates in ethanol (k = 0.15 min⁻¹) vs. simulated rates (k = 0.09 min⁻¹) highlight the need for improved solvent parameterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.